2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride

Catalog No.
S14172727
CAS No.
M.F
C9H17ClO5S
M. Wt
272.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-...

Product Name

2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride

IUPAC Name

2-[2-(oxan-4-yloxy)ethoxy]ethanesulfonyl chloride

Molecular Formula

C9H17ClO5S

Molecular Weight

272.75 g/mol

InChI

InChI=1S/C9H17ClO5S/c10-16(11,12)8-7-14-5-6-15-9-1-3-13-4-2-9/h9H,1-8H2

InChI Key

CUEXSRFHGKDTNV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCCOCCS(=O)(=O)Cl

2-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its complex structure, which includes a tetrahydro-2H-pyran moiety. The molecular formula for this compound is C11H19ClO4SC_{11}H_{19}ClO_4S, and it has a molecular weight of approximately 292.79 g/mol. This compound features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

The sulfonyl chloride group in this compound makes it highly reactive, particularly towards nucleophiles. Common reactions include:

  • Formation of Sulfonamides: Reacting with amines to form sulfonamides.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, including alcohols, amines, and thiols.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

While specific biological activity data for 2-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is limited, compounds containing similar structures often exhibit significant biological properties. For instance, sulfonyl chlorides are known to have antibacterial and antifungal activities due to their ability to inhibit essential enzymes in microbial cells.

The synthesis of 2-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride typically involves several steps:

  • Preparation of Tetrahydro-2H-pyran Derivative: This can be achieved through the reaction of tetrahydropyran with appropriate reagents to introduce the desired functional groups.
  • Etherification: The tetrahydropyran derivative can be reacted with ethylene glycol or similar compounds to form the ether linkages.
  • Sulfonylation: The final step involves treating the ether compound with thionyl chloride or another chlorosulfonic acid to introduce the sulfonyl chloride group.

This compound may find applications in various fields:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: In the development of new materials that require specific functional groups for enhanced properties.
  • Agricultural Chemicals: Potential use in the formulation of pesticides or herbicides due to its reactive nature.

Research into the interactions of 2-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride with biological systems is essential for understanding its potential effects. Studies may include:

  • Enzyme Inhibition Assays: To determine its effects on specific enzymes relevant to disease mechanisms.
  • Cell Viability Tests: To evaluate cytotoxicity against various cell lines.

Several compounds share structural similarities with 2-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride, including:

Compound NameMolecular FormulaUnique Features
Tetrahydro-2H-pyran-4-sulfonyl chlorideC5H9ClO3SC_5H_9ClO_3SSimpler structure; used in similar reactions
2-(Tetrahydro-2H-pyran-2-yloxy)ethanolC7H14O3C_7H_{14}O_3Lacks sulfonyl chloride; used as an alcohol
4-(Chloroethoxy)benzenesulfonyl chlorideC10H10ClO3SC_{10}H_{10}ClO_3SAromatic system; different reactivity profile

Uniqueness

The uniqueness of 2-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride lies in its combination of a tetrahydropyran ring with a sulfonyl chloride functional group, providing distinctive reactivity and potential applications not found in simpler or more common sulfonyl chlorides. Its structural complexity allows for diverse synthetic pathways and potential biological activities that merit further exploration.

The academic interest in 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride stems from its hybrid molecular architecture, which merges two functionally distinct domains:

  • Tetrahydropyran moiety: A six-membered cyclic ether known for conferring conformational rigidity and metabolic stability.
  • Sulfonyl chloride group: A highly reactive electrophile capable of participating in nucleophilic substitutions, cross-couplings, and polymerizations.

This combination creates a multifunctional reagent with tunable solubility (due to the ether linkages) and site-specific reactivity, making it valuable for synthesizing complex molecules in pharmaceuticals and advanced materials. Recent advances in sulfonic acid derivatives, such as palladium-catalyzed couplings, further underscore the need to explore structurally novel sulfonyl chlorides like this compound.

Historical Context and Development of Sulfonyl Chloride Derivatives in Synthetic Chemistry

Sulfonyl chlorides have been pivotal in organic synthesis since the early 20th century. Landmark developments include:

  • Tosyl chloride (p-toluenesulfonyl chloride): Introduced in the 1920s as a protecting group for alcohols, enabling selective transformations in carbohydrate and steroid chemistry.
  • Mesyl chloride (methanesulfonyl chloride): Adopted in peptide synthesis for its rapid reaction kinetics with amino groups.

The evolution of sulfonyl chloride chemistry has expanded into click chemistry and polymer science, driven by their ability to form stable sulfonate esters and sulfonamides. For instance, tetrahydropyran-4-sulfonyl chloride, a structural analog, demonstrates improved solubility in polar aprotic solvents compared to aromatic derivatives, highlighting the role of cyclic ethers in modulating physicochemical properties.

Scope and Objectives of the Research Outline

This research delineates three primary objectives:

  • Synthetic Methodology: Evaluate routes for preparing 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride, emphasizing yield optimization and purity.
  • Reactivity Profiling: Characterize its behavior in nucleophilic substitutions, radical transfers, and polymerization initiations.
  • Application Exploration: Assess its utility in synthesizing sulfonated polymers and bioactive molecules.

The exclusion of pharmacological safety data aligns with the focus on fundamental chemical properties and synthetic applications.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Exact Mass

272.0485225 g/mol

Monoisotopic Mass

272.0485225 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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